Icosapent Ethyl

Beschreibung

Eigenschaften

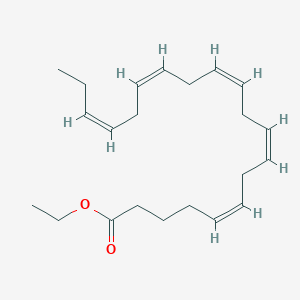

IUPAC Name |

ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQPWTVBQMWLSZ-AAQCHOMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601018686 | |

| Record name | Icosapent ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86227-47-6, 73310-10-8 | |

| Record name | Ethyl eicosapentaenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86227-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl icosapentate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073310108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icosapent ethyl [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086227476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icosapent ethyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ethyl eicosapentaenoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Icosapent ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eicosapentaenoic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICOSAPENT ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GC8A4PAYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl icosapentate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Icosapent Ethyl's Endothelial Shield: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icosapent ethyl (IPE), a high-purity ethyl ester of eicosapentaenoic acid (EPA), has demonstrated significant cardiovascular risk reduction in clinical trials, with benefits extending beyond triglyceride lowering.[1][2] A substantial body of evidence now points towards its direct and multifaceted effects on endothelial cells as a core component of its cardioprotective mechanism. This technical guide synthesizes the current understanding of how this compound modulates endothelial function, focusing on key signaling pathways, molecular interactions, and the underlying experimental evidence.

Core Mechanisms of Action in Endothelial Cells

This compound exerts its beneficial effects on the endothelium through a combination of anti-inflammatory, antioxidant, and pro-vasodilatory actions. These effects are primarily mediated by its active metabolite, EPA, which integrates into endothelial cell membranes and influences critical signaling cascades.[2][3]

Enhancement of Nitric Oxide Bioavailability

A key mechanism of IPE in improving endothelial function is the enhancement of nitric oxide (NO) bioavailability. EPA achieves this by promoting the coupling of endothelial nitric oxide synthase (eNOS) and reducing its uncoupling, which leads to the production of superoxide (B77818) and peroxynitrite, a highly reactive and damaging molecule.[4][5]

Under inflammatory conditions, such as those induced by interleukin-6 (IL-6), eNOS can become uncoupled. EPA pretreatment has been shown to reverse this effect, leading to a significant increase in the ratio of nitric oxide to peroxynitrite ([NO]/[ONOO⁻]) release.[4][6] This is a critical factor in maintaining endothelial health and promoting vasodilation.

Anti-inflammatory Effects

Chronic inflammation is a key driver of endothelial dysfunction and atherosclerosis. This compound mitigates endothelial inflammation through several pathways:

-

Reduced Expression of Adhesion Molecules: EPA has been shown to reduce the expression of vascular cell adhesion molecule-1 (VCAM-1), which is crucial for the recruitment of leukocytes to the vessel wall, a critical step in the formation of atherosclerotic plaques.[7]

-

Modulation of Pro-inflammatory Cytokines: In endothelial cells challenged with the pro-inflammatory cytokine IL-6, EPA pretreatment has been demonstrated to modulate the expression of numerous proteins, including those associated with inflammation.[4]

Antioxidant Effects via NRF2 Activation

EPA enhances the endothelial cell's intrinsic antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[7][8] NRF2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes.

Upon activation by EPA, NRF2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of its target genes.[7] This leads to the increased expression of key antioxidant enzymes, including:

-

Heme Oxygenase-1 (HO-1): A potent antioxidant and anti-inflammatory enzyme.[8][9][10]

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): An enzyme involved in the detoxification of reactive oxygen species.[9][10]

-

Catalase and Glutathione Reductase: Enzymes crucial for neutralizing hydrogen peroxide and reducing oxidative stress.[9][10]

Modulation of Gene Expression through PPARγ Activation

Eicosapentaenoic acid has been shown to activate Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) in endothelial cells.[11] PPARγ is a nuclear receptor that plays a role in regulating gene expression related to inflammation and metabolism. Activation of PPARγ by EPA contributes to its anti-inflammatory effects and may also influence other aspects of endothelial function.[12][13]

Quantitative Data Summary

The following tables summarize the key quantitative effects of EPA on endothelial cells as reported in the cited literature.

Table 1: Effect of EPA on Nitric Oxide (NO) and Peroxynitrite (ONOO⁻) Release in Human Endothelial Cells

| Parameter | Cell Type | Treatment Conditions | Result | Reference |

| NO Release | HUVECs | 10 µM EPA | 18% increase (p < 0.001) vs. control | [1] |

| ONOO⁻ Release | HUVECs | 10 µM EPA | 13% decrease (p < 0.05) vs. control | [1] |

| [NO]/[ONOO⁻] Ratio | HUVECs | 10 µM EPA | 35% increase (p < 0.001) vs. control | [1] |

| NO Release (IL-6 challenge) | HUVECs | IL-6 followed by EPA | 13% increase (p=0.0378) vs. IL-6 alone | [6] |

| ONOO⁻ Release (IL-6 challenge) | HUVECs | IL-6 followed by EPA | 17% decrease (p=0.0453) vs. IL-6 alone | [6] |

| [NO]/[ONOO⁻] Ratio (IL-6 challenge) | HUVECs | IL-6 followed by EPA | 36% increase (p < 0.05) vs. IL-6 alone | [4] |

Table 2: Effect of EPA on the Expression of NRF2-Mediated Antioxidant Enzymes in Human Endothelial Cells (IL-6 Challenge)

| Protein | Cell Type | EPA Concentration | Fold Change vs. IL-6 alone | Reference |

| Heme Oxygenase-1 (HMOX-1) | Vascular ECs | 40 µM | 2.1-fold increase | [9][10] |

| Heme Oxygenase-1 (HMOX-1) | Pulmonary ECs | 40 µM | 1.7-fold increase | [9][10] |

| Heme Oxygenase-1 (HMOX-1) | Brain ECs | 40 µM | 1.5-fold increase | [9][10] |

| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | Vascular ECs | 40 µM | 1.3-fold increase | [9][10] |

| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | Pulmonary ECs | 40 µM | 1.2-fold increase | [9][10] |

| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | Brain ECs | 40 µM | 1.1-fold increase | [9][10] |

| Catalase | Vascular ECs | 40 µM | 1.1-fold increase | [9][10] |

| Catalase | Pulmonary ECs | 40 µM | 1.1-fold increase | [9][10] |

| Catalase | Brain ECs | 40 µM | 1.2-fold increase | [9][10] |

| Mitochondrial Glutathione Reductase | Vascular ECs | 40 µM | 1.1-fold increase | [9][10] |

| Mitochondrial Glutathione Reductase | Pulmonary ECs | 40 µM | 1.1-fold increase | [9][10] |

| Mitochondrial Glutathione Reductase | Brain ECs | 40 µM | 1.1-fold increase | [9][10] |

| p62 | Vascular ECs | 40 µM | 1.2-fold increase | [9][10] |

| p62 | Pulmonary ECs | 40 µM | 1.2-fold increase | [9][10] |

| p62 | Brain ECs | 40 µM | 1.3-fold increase | [9][10] |

Experimental Protocols

Isolation and Culture of Human Umbilical Vein Endothelial Cells (HUVECs)

A standard method for isolating and culturing HUVECs, a common in vitro model for studying endothelial function, is as follows:

-

Isolation: The umbilical vein is cannulated and washed with a buffered saline solution. The vein is then filled with a collagenase solution and incubated to detach the endothelial cells from the vessel wall.[14][15]

-

Culture: The collected cell suspension is centrifuged, and the cell pellet is resuspended in endothelial cell growth medium. The cells are then seeded onto fibronectin-coated culture flasks or plates and maintained in a humidified incubator at 37°C with 5% CO₂.[14]

In Vitro Model of Endothelial Inflammation and EPA Treatment

To investigate the effects of EPA under inflammatory conditions, the following experimental setup is commonly used:

-

Cell Culture: HUVECs are cultured to confluence in appropriate culture vessels.

-

Inflammatory Challenge: The cells are treated with a pro-inflammatory stimulus, such as Interleukin-6 (IL-6), typically at a concentration of around 12 ng/mL for a period of 2 hours, to induce an inflammatory response.[9][10]

-

EPA Treatment: Following the inflammatory challenge, the cells are incubated with EPA at a specified concentration (e.g., 10-40 µM) for a designated time (e.g., 24 hours).[9][10]

-

Analysis: After treatment, various endpoints are assessed, including protein expression (by Western blot or mass spectrometry), gene expression (by RT-PCR), and the release of signaling molecules like NO and peroxynitrite (using porphyrinic nanosensors).[4][9][10]

Signaling Pathways and Experimental Workflows

This compound's Influence on eNOS Signaling

The following diagram illustrates the proposed mechanism by which EPA enhances eNOS-derived nitric oxide bioavailability.

Caption: EPA promotes eNOS coupling and DDAH-1 expression, increasing NO bioavailability.

EPA-Mediated Activation of the NRF2 Antioxidant Pathway

This diagram outlines the activation of the NRF2 antioxidant response pathway by EPA in endothelial cells.

References

- 1. Omega-3 and omega-6 fatty acids have distinct effects on endothelial fatty acid content and nitric oxide bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Emphasis on this compound for Cardiovascular Risk Reduction: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. A Critical Review of this compound in Cardiovascular Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eicosapentaenoic Acid Improves Endothelial Nitric Oxide Bioavailability Via Changes in Protein Expression During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging Pathways of Action of Eicosapentaenoic Acid (EPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Eicosapentaenoic Acid on the Cytoprotection Through Nrf2-Mediated Heme Oxygenase-1 in Human Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ahajournals.org [ahajournals.org]

- 11. Eicosapentaenoic acid increases cytochrome P-450 2J2 gene expression and epoxyeicosatrienoic acid production via peroxisome proliferator-activated receptor γ in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) suppresses Rho GTPases in human brain microvascular endothelial cells and inhibits adhesion and transendothelial migration of HIV-1 infected monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peroxisome proliferator-activated receptor activators inhibit thrombin-induced endothelin-1 production in human vascular endothelial cells by inhibiting the activator protein-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A protocol for isolation and culture of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation of Human Umbilical Vein Endothelial Cells (HUVEC) - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Icosapent Ethyl in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamic effects of icosapent ethyl, a highly purified ethyl ester of eicosapentaenoic acid (EPA), as observed in various animal models of cardiovascular disease. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the involved signaling pathways to facilitate a deeper understanding of this compound's mechanisms of action.

Effects on Atherosclerosis Progression

This compound has been shown to significantly suppress the progression of atherosclerosis in animal models. A key study utilized cholesterol-fed, balloon-injured rabbits to induce aortic atherosclerosis.

Experimental Protocol: Atherosclerosis Induction and Assessment in Rabbits

-

Animal Model: Male New Zealand White rabbits.

-

Atherosclerosis Induction: A high-cholesterol diet was administered, coupled with balloon injury to the aorta to induce plaque formation.

-

Treatment: Rabbits were randomized to a control group or a group receiving this compound (1 g/kg/day) mixed in their diet.

-

Assessment: Intravascular ultrasound (IVUS) was used to analyze plaque burden. Near-infrared fluorescence-optical coherence tomography (NIRF-OCT) was employed for molecular imaging of plaque inflammation, specifically cathepsin protease activity. Histopathology and fluorescence microscopy were performed on dissected plaques to assess macrophage content and inflammatory signals.[1]

Quantitative Data: Atheroma Progression and Inflammation

| Parameter | Control Group | This compound Group | P-value |

| Atheroma Progression (ΔPAV) | 9.1% [4.26-12.25] | 5.2% [2.36-12.98] | p=0.03 |

| Plaque Cathepsin Activity (ΔNIRF average plaque, nM) | 30.5 [4.9- 55.5] | 17.6 [6.2- 51.5] | p=0.19 |

| NIRF Signal on Fluorescence Microscopy (%) | 3.13% [0.04-12.92] | 1.16% [0.03-3.94] | p=0.005 |

| RAM11+ Macrophages (macrophages/section) | 32.9±12.6 | 23.5±15.6 | p=0.04 |

Data presented as mean ± SD or median [range] as reported in the study.[1]

Experimental Workflow: Atherosclerosis Study in Rabbits

Caption: Workflow for the rabbit atherosclerosis study.

Anti-Arrhythmic and Cardioprotective Effects

In a post-myocardial infarction rat model, this compound demonstrated significant anti-arrhythmic and antioxidant effects, mediated through the G protein-coupled receptor 120 (GPR120) signaling pathway.[2][3]

Experimental Protocol: Myocardial Infarction and Arrhythmia Induction in Rats

-

Animal Model: Male Wistar rats.

-

Myocardial Infarction Model: The left anterior descending coronary artery was ligated to induce myocardial infarction.

-

Treatment: Following infarction, rats were treated with either vehicle or this compound for 4 weeks.

-

Arrhythmia Induction: Programmed electrical stimulation was used to provoke ventricular arrhythmias.

-

Molecular Analysis: Myocardial tissue was analyzed for levels of oxidative-nitrosative stress markers, connexin43 (Cx43), and GPR120.[2][3]

Quantitative Data: Arrhythmia and Molecular Markers

| Parameter | Sham | Vehicle (Infarcted) | This compound (Infarcted) |

| Arrhythmia Score | 0.2 ± 0.3 | High (Inducible VT/VF) | Significantly Decreased |

| Myocardial Connexin43 Levels | Normal | Significantly Decreased | Blunted Decrease |

| Oxidative-Nitrosative Stress | Low | Increased | Blunted Increase |

| Myocardial GPR120 Levels | N/A | Vehicle Level | Significantly Increased |

Qualitative summary based on the study's findings.[2][4]

Signaling Pathway: GPR120-Mediated Cardioprotection

Caption: this compound's anti-arrhythmic signaling.

Anti-Inflammatory and Anti-Oxidative Effects in Atherosclerosis

A study in apolipoprotein E-deficient (ApoE-/-) mice, a common model for atherosclerosis, revealed that highly purified EPA alleviates inflammation and oxidative stress through the miR-1a-3p/sFRP1/Wnt/PCP-JNK signaling pathway.[4]

Experimental Protocol: Atherosclerosis and Inflammation in Mice

-

Animal Model: Six-week-old male ApoE-/- mice on a C57BL/6 background.

-

Diet: Mice were fed a high-fat diet (40 kcal% fat, 1.25% cholesterol, 0.5% cholic acid) for 12 weeks.

-

Treatment: After 2 weeks on the high-fat diet, mice were treated daily with either PBS (control) or highly purified EPA (0.6 mg/g) via oral gavage for 10 weeks.

-

Analysis: Aortic plaque accumulation was assessed by Oil Red O staining. Plasma levels of lipids and inflammatory markers were measured. Aortic tissue was analyzed for inflammatory cytokine expression. Macrophages were studied in vitro to elucidate the signaling pathway.[4]

Quantitative Data: Plaque, Lipids, and Inflammatory Markers

| Parameter | ApoE-/- + PBS | ApoE-/- + EPA | P-value |

| Aortic Plaque Area (%) | Increased | Significantly Reduced | <0.05 |

| Plasma Total Cholesterol | Elevated | Significantly Lowered | <0.05 |

| Plasma Triglycerides | Elevated | Significantly Lowered | <0.05 |

| Plasma MCP-1 | Elevated | Significantly Lowered | <0.05 |

| Aortic IL-1β Expression | Increased | Reduced | <0.05 |

| Aortic TNF-α Expression | Increased | Reduced | <0.05 |

Summary of significant findings from the study.[4]

Signaling Pathway: Wnt/PCP-JNK in Macrophages

Caption: EPA's anti-inflammatory Wnt/PCP-JNK signaling.

Conclusion

The pharmacodynamic profile of this compound in animal models reveals a multifaceted mechanism of action that extends beyond simple lipid-lowering. In models of atherosclerosis, this compound demonstrates a significant ability to reduce plaque progression and inflammation. In the context of myocardial infarction, it exhibits cardioprotective and anti-arrhythmic properties, partly through the GPR120 signaling pathway. Furthermore, at a cellular level within atherosclerotic lesions, highly purified EPA has been shown to modulate the Wnt/PCP-JNK signaling pathway in macrophages, leading to reduced inflammation and oxidative stress. These findings from animal studies provide a strong preclinical basis for the cardiovascular benefits of this compound observed in clinical trials and offer valuable insights for ongoing research and drug development in cardiovascular medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. Highly Purified Eicosapentaenoic Acid Alleviates the Inflammatory Response and Oxidative Stress in Macrophages during Atherosclerosis via the miR-1a-3p/sFRP1/Wnt/PCP-JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effect of this compound on susceptibility to ventricular arrhythmias in postinfarcted rat hearts: Role of GPR120‐mediated connexin43 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

Icosapent Ethyl and Its Impact on Membrane Lipid Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icosapent ethyl (IPE), a high-purity prescription form of eicosapentaenoic acid (EPA) ethyl ester, has demonstrated significant cardiovascular benefits beyond triglyceride reduction.[1][2] A key aspect of its mechanism of action lies in its ability to directly influence the lipid composition and biophysical properties of cellular membranes. This guide provides an in-depth technical overview of the effects of this compound on membrane lipid composition, supported by quantitative data from pivotal clinical studies, detailed experimental protocols, and visualizations of the underlying molecular pathways and analytical workflows.

When incorporated into cell membranes, EPA alters the fatty acid landscape, impacting membrane fluidity, cholesterol domain formation, and downstream signaling cascades.[3][4][5] These modifications are believed to contribute to the pleiotropic effects of this compound, including its anti-inflammatory, anti-thrombotic, and plaque-stabilizing properties.[2][6]

Data Presentation: Quantitative Effects of this compound on Lipid Profiles

The following tables summarize the quantitative changes in fatty acid composition in plasma and red blood cells (RBCs), as well as the effects on other lipid and lipoprotein parameters, as observed in key clinical trials such as ANCHOR and MARINE.

Table 1: Percent Change in Plasma Fatty Acid Concentrations with this compound (4 g/day ) vs. Placebo (ANCHOR Study) [7][8]

| Fatty Acid | Class | Median Percent Change from Baseline (this compound 4 g/day ) | Placebo-Adjusted Median Percent Change | p-value |

| Eicosapentaenoic Acid (EPA) | Omega-3 | +635% | - | < 0.0001 |

| Docosapentaenoic Acid (DPA) | Omega-3 | +143% | - | < 0.0001 |

| Docosahexaenoic Acid (DHA) | Omega-3 | No significant change | - | NS |

| Linoleic Acid | Omega-6 | -25% | - | < 0.0001 |

| Arachidonic Acid (AA) | Omega-6 | -31% | - | < 0.0001 |

| AA/EPA Ratio | - | -91% | - | < 0.0001 |

| Oleic Acid | Omega-9 | -29% | - | < 0.0001 |

| Palmitic Acid | Saturated | -23% | - | < 0.0001 |

| Stearic Acid | Saturated | -16% | - | < 0.0001 |

Table 2: Percent Change in Red Blood Cell (RBC) Fatty Acid Concentrations with this compound (4 g/day ) vs. Placebo (ANCHOR Study) [7]

| Fatty Acid | Class | Mean Percent Change from Baseline (this compound 4 g/day ) | Placebo-Adjusted Mean Percent Change | p-value |

| Total Omega-3 Fatty Acids | Omega-3 | - | +89.38% | < 0.0001 |

| Total Omega-6 Fatty Acids | Omega-6 | - | Significant Decrease | < 0.05 |

| Monounsaturated Fatty Acids | - | - | Significant Decrease | < 0.05 |

| Saturated Fatty Acids | - | - | +3.13% | = 0.0011 |

| Eicosapentaenoic Acid (EPA) | Omega-3 | +632% (vs. placebo) | - | < 0.0001 |

Table 3: Effects of this compound (4 g/day ) on Other Lipid and Lipoprotein Parameters (ANCHOR and MARINE Studies) [9][10]

| Parameter | Study | Median Percent Change from Baseline (this compound 4 g/day ) | Placebo-Adjusted Median Percent Change | p-value |

| Triglycerides (TG) | ANCHOR | -20% | - | < 0.0001 |

| Non-HDL-C | ANCHOR | -12.3% | - | < 0.0001 |

| Total Cholesterol | ANCHOR | -11.1% | - | < 0.0001 |

| VLDL-C | ANCHOR | -21.0% | - | < 0.0001 |

| Apolipoprotein B (ApoB) | ANCHOR | -7.4% | - | 0.0021 |

| Oxidized LDL (Ox-LDL) | ANCHOR | - | -13% | < 0.0001 |

| Lipoprotein-associated phospholipase A2 (Lp-PLA2) | MARINE | - | -14% | < 0.001 |

| Lipoprotein-associated phospholipase A2 (Lp-PLA2) | ANCHOR | - | -19% | < 0.0001 |

| High-sensitivity C-reactive protein (hsCRP) | MARINE | - | -36% | < 0.01 |

| High-sensitivity C-reactive protein (hsCRP) | ANCHOR | - | -22% | < 0.001 |

Experimental Protocols

Analysis of Fatty Acid Composition by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is used to quantify the levels of various fatty acids in plasma and red blood cell membranes.

-

Lipid Extraction: Total lipids are extracted from plasma or RBC membranes using a solvent system, typically a mixture of chloroform (B151607) and methanol.

-

Saponification and Methylation: The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., sodium hydroxide (B78521) in methanol) to release the fatty acids from their glycerol (B35011) backbone. The free fatty acids are then esterified to form fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol. This derivatization step is crucial to make the fatty acids volatile for gas chromatography.

-

GC-FID Analysis: The FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID).

-

Injection: A small volume of the FAMEs solution is injected into the heated inlet of the gas chromatograph, where it vaporizes.

-

Separation: The vaporized FAMEs are carried by an inert gas (e.g., helium) through a capillary column. The column is coated with a stationary phase that separates the FAMEs based on their boiling points and polarity.

-

Detection: As each FAME exits the column, it is burned in a hydrogen-air flame. The combustion process produces ions that are detected by the FID, generating an electrical signal proportional to the amount of the analyte.

-

Quantification: The concentration of each fatty acid is determined by comparing the peak area of the analyte to that of a known internal standard.

-

Measurement of Membrane Fluidity by Fluorescence Anisotropy

This technique assesses the rotational mobility of a fluorescent probe embedded within a lipid membrane, which is inversely related to membrane fluidity.

-

Probe Incorporation: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is incubated with a suspension of cells or liposomes. DPH is a hydrophobic molecule that partitions into the lipid bilayer.

-

Fluorescence Polarization Measurement: The sample is excited with vertically polarized light at a specific wavelength. The emitted fluorescence is measured in two planes: parallel (IVV) and perpendicular (IVH) to the plane of the polarized excitation light.

-

Calculation of Anisotropy (r): The fluorescence anisotropy is calculated using the following equation:

-

r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

-

Where G is a correction factor for the instrument's differential sensitivity to vertically and horizontally polarized light.

-

-

Interpretation: A higher anisotropy value indicates restricted rotational motion of the probe, corresponding to a less fluid (more ordered) membrane. Conversely, a lower anisotropy value signifies greater rotational freedom and a more fluid membrane.

Analysis of Membrane Structure by Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for characterizing the structure of lipid bilayers on a nanometer scale, including bilayer thickness and the formation of lipid domains.

-

Sample Preparation: Multilamellar vesicles (MLVs) or unilamellar vesicles (LUVs) are prepared from a mixture of phospholipids (B1166683) and cholesterol, with or without the addition of this compound. The samples are hydrated to form lipid bilayers.

-

SAXS Measurement: A collimated beam of X-rays is passed through the lipid sample. The X-rays are scattered by the electrons in the sample, and the scattering pattern is recorded by a detector.

-

Data Analysis: The scattering intensity is plotted as a function of the scattering angle. The resulting profile provides information about the electron density distribution across the lipid bilayer.

-

The position of the Bragg peaks in the scattering pattern of MLVs can be used to determine the lamellar repeat distance (d-spacing), which is a measure of the bilayer thickness plus the thickness of the intervening water layer.

-

The shape and intensity of the scattering curve can be analyzed to model the electron density profile, providing detailed information about the structure of the lipid headgroups and acyl chains.

-

The presence of distinct cholesterol-rich domains can be inferred from characteristic features in the SAXS pattern.

-

Mandatory Visualizations

Signaling Pathways and Molecular Interactions

Caption: Mechanism of this compound on Membrane Composition and Downstream Effects.

Experimental Workflow for Fatty Acid Profile Analysis

Caption: Workflow for the Analysis of Fatty Acid Profiles in Biological Samples.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Small-angle x-ray scattering from lipid bilayers is well described by modified Caillé theory but not by paracrystalline theory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-Angle X-ray Scattering for the characterization of liposomes in pharmaceutical applications - 2hinst.com [2hinst.com]

- 8. This compound, a Pure Ethyl Ester of Eicosapentaenoic Acid: Effects on Circulating Markers of Inflammation from the MARINE and ANCHOR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence anisotropy. [bio-protocol.org]

- 10. taylorfrancis.com [taylorfrancis.com]

The Impact of Icosapent Ethyl on Inflammatory Signaling Pathways: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Icosapent ethyl (IPE), a high-purity ethyl ester of eicosapentaenoic acid (EPA), has demonstrated significant cardiovascular risk reduction in clinical trials, a benefit that extends beyond its triglyceride-lowering effects. A substantial body of evidence points to the modulation of inflammatory processes as a key mechanism underpinning its therapeutic efficacy. This technical guide provides an in-depth review of the current understanding of how this compound impacts inflammatory signaling pathways. We consolidate quantitative data from pivotal clinical trials, present detailed experimental protocols from key preclinical and in vitro studies, and visualize the complex signaling networks involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug discovery and development.

Introduction

Inflammation is a critical component in the initiation and progression of atherosclerosis. The recruitment of leukocytes, the activation of endothelial cells, and the production of pro-inflammatory cytokines all contribute to the formation and instability of atherosclerotic plaques.[1] this compound (IPE), the active component of Vascepa®, has emerged as a promising therapeutic agent that mitigates cardiovascular risk, in part, through its anti-inflammatory properties.[2] Unlike other omega-3 fatty acid preparations, IPE is comprised of pure eicosapentaenoic acid (EPA), which distinguishes its biological effects from those of docosahexaenoic acid (DHA).[3] This guide delves into the molecular mechanisms by which IPE attenuates inflammation, focusing on its influence on key signaling pathways.

Quantitative Effects of this compound on Inflammatory Markers: Clinical Evidence

Multiple large-scale clinical trials have investigated the effects of this compound on a panel of circulating inflammatory biomarkers. The MARINE, ANCHOR, and REDUCE-IT studies provide a wealth of quantitative data demonstrating the anti-inflammatory effects of IPE in patients with hypertriglyceridemia.[4][5]

| Table 1: Median Placebo-Adjusted Percentage Change in Inflammatory Markers with this compound (4 g/day ) | |||

| Inflammatory Marker | MARINE Study | ANCHOR Study | REDUCE-IT Biomarker Substudy (Median % Change from Baseline) |

| High-Sensitivity C-Reactive Protein (hsCRP) | -36% (p < 0.01)[1][6] | -22% (p < 0.001)[1][6] | -12.4% (p ≤ 0.005)[7] |

| Oxidized Low-Density Lipoprotein (Ox-LDL) | Not Reported | -13% (p < 0.0001)[1][6] | -2.9% (p ≤ 0.005)[7] |

| Lipoprotein-associated Phospholipase A2 (Lp-PLA2) | -14% (p < 0.001)[1][6] | -19% (p < 0.0001)[1][6] | -3.5% (p ≤ 0.005)[7] |

| Interleukin-6 (IL-6) | No Significant Change[1][6] | No Significant Change[1][6] | -2.6% (p ≤ 0.005)[7] |

| Intercellular Adhesion Molecule-1 (ICAM-1) | No Significant Change[1][6] | No Significant Change[1][6] | Not Reported |

| Interleukin-1β (IL-1β) | Not Reported | Not Reported | 0.0% (p ≤ 0.005)[7] |

| Homocysteine | Not Reported | Not Reported | 0.4% (p ≤ 0.005)[7] |

| Lipoprotein(a) [Lp(a)] | Not Reported | Not Reported | 0.0% (p ≤ 0.005)[7] |

Core Inflammatory Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by influencing several key signaling cascades. These include the arachidonic acid metabolic pathway, the NF-κB signaling pathway, and the production of specialized pro-resolving mediators.

Modulation of the Arachidonic Acid Cascade

EPA competes with arachidonic acid (AA), an omega-6 fatty acid, for the same metabolic enzymes, namely cyclooxygenase (COX) and lipoxygenase (LOX).[8] The metabolism of AA through these enzymes leads to the production of pro-inflammatory eicosanoids, such as prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4). In contrast, the metabolism of EPA yields less inflammatory or even anti-inflammatory mediators.[9]

References

- 1. Eicosapentaenoic Acid Improves Endothelial Nitric Oxide Bioavailability Via Changes in Protein Expression During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chrc.net [chrc.net]

- 3. Effect of Vascepa (this compound) on progression of coronary atherosclerosis in patients with elevated triglycerides (200–499 mg/dL) on statin therapy: Rationale and design of the EVAPORATE study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 9. This compound (Eicosapentaenoic Acid Ethyl Ester): Effects Upon High-Sensitivity C-Reactive Protein and Lipid Parameters in Patients With Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Icosapent Ethyl: An In Vitro Technical Guide

Abstract

Icosapent ethyl (IPE), a high-purity ethyl ester of eicosapentaenoic acid (EPA), has demonstrated significant cardiovascular benefits, which are attributed, in part, to its anti-inflammatory properties. Understanding the cellular and molecular mechanisms underlying these effects is crucial for ongoing research and drug development. This technical guide provides an in-depth review of the in vitro studies that have elucidated the anti-inflammatory actions of IPE. We summarize key quantitative data, provide detailed experimental protocols for foundational research models, and visualize the core signaling pathways modulated by this compound. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction

Inflammation is a critical pathogenic process in a host of chronic diseases, including atherosclerosis. This compound (IPE), the active component of Vascepa®, is a prescription omega-3 fatty acid that has been shown to reduce cardiovascular risk.[1] While its triglyceride-lowering effects are well-known, a substantial body of evidence points towards pleiotropic mechanisms, including potent anti-inflammatory actions.[2] In vitro cell culture models have been instrumental in dissecting the specific molecular pathways through which IPE exerts these effects, independent of systemic lipid modulation.

This guide focuses on the direct effects of IPE on key inflammatory cells, such as macrophages and endothelial cells, highlighting its ability to suppress pro-inflammatory signaling, reduce inflammatory mediator production, and modulate gene expression.

Key Anti-Inflammatory Mechanisms and Signaling Pathways

In vitro studies have identified several key signaling pathways that are modulated by EPA, the active form of IPE. The most prominent of these are the Nuclear Factor-kappa B (NF-κB), Peroxisome Proliferator-Activated Receptor alpha (PPARα), and Wnt/PCP-JNK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory responses, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] In unstimulated cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins.[4] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing the p65/p50 dimer to translocate to the nucleus and initiate gene transcription.[4][5]

EPA has been shown to effectively inhibit this pathway. A primary mechanism is the prevention of p65 nuclear translocation.[6][7] This action downregulates the expression of NF-κB target genes like IL-6, TNF-α, and COX-2 (PTGS2).[3][6]

References

- 1. Highly Purified Eicosapentaenoic Acid Alleviates the Inflammatory Response and Oxidative Stress in Macrophages during Atherosclerosis via the miR-1a-3p/sFRP1/Wnt/PCP-JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Effect of n-3 fatty acids on the expression of inflammatory genes in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 7. Eicosapentaenoic Acid Protects against Palmitic Acid-Induced Endothelial Dysfunction via Activation of the AMPK/eNOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Icosapent Ethyl: A Deep Dive into its Role in Atherosclerotic Plaque Stabilization and Regression

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Icosapent ethyl (IPE), a high-purity ethyl ester of eicosapentaenoic acid (EPA), has emerged as a significant therapeutic agent in the management of cardiovascular risk, extending beyond its established triglyceride-lowering effects. The landmark REDUCE-IT trial demonstrated a robust 25% relative risk reduction in major adverse cardiovascular events in high-risk, statin-treated patients.[1] This has spurred intensive investigation into the underlying mechanisms driving this benefit, with a strong focus on the impact of IPE on the stability and regression of atherosclerotic plaques. This technical guide provides an in-depth analysis of the current evidence, detailing the molecular mechanisms, summarizing key clinical trial data, and outlining the experimental protocols that form the basis of our understanding of this compound's role in plaque modification.

Molecular Mechanisms of Action in Plaque Stabilization

The cardioprotective effects of this compound are multifaceted, involving a complex interplay of anti-inflammatory, lipid-modifying, and anti-thrombotic actions directly within the atherosclerotic plaque.[2]

Anti-Inflammatory Effects

A cornerstone of IPE's mechanism is its ability to modulate inflammatory pathways central to atherosclerosis. EPA competes with arachidonic acid (AA) for enzymatic conversion by cyclooxygenase (COX) and lipoxygenase (LOX). While AA metabolism produces pro-inflammatory eicosanoids such as prostaglandin (B15479496) E2 and leukotriene B4, EPA is converted to mediators with significantly lower inflammatory potential, such as prostaglandin E3 and leukotriene B5.[3][4] This competitive inhibition effectively shifts the balance towards a less inflammatory state within the plaque.[3]

Furthermore, EPA is a precursor to specialized pro-resolving mediators (SPMs), including E-series resolvins, which actively promote the resolution of inflammation.[5] These molecules have been shown to inhibit neutrophil infiltration and stimulate the non-phlogistic clearance of apoptotic cells by macrophages, key processes in preventing plaque necrosis and instability.

A preclinical study in RAW264.7 macrophages demonstrated that highly purified EPA alleviates the inflammatory response and oxidative stress through the miR-1a-3p/sFRP1/Wnt/PCP-JNK signaling pathway, highlighting a novel molecular mechanism of its anti-inflammatory action.[6]

Modulation of Macrophage Function and Foam Cell Formation

Macrophages play a pivotal role in the initiation and progression of atherosclerosis, primarily through the uptake of modified lipoproteins and transformation into lipid-laden foam cells. This compound has been shown to beneficially influence macrophage behavior. In vitro studies have demonstrated that EPA can inhibit the formation of foam cells.[7] One proposed mechanism is the reduction of acetylated LDL (AcLDL) receptors on macrophages, thereby decreasing the uptake of modified lipoproteins.[7] Additionally, EPA has been shown to reduce macrophage accumulation and local inflammatory markers within the plaque.

Improvement of Endothelial Function

Endothelial dysfunction is an early event in atherogenesis, characterized by reduced bioavailability of nitric oxide (NO). This compound has been shown to improve endothelial function. EPA can enhance the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production.[8] This leads to increased NO bioavailability, which has vasodilatory, anti-inflammatory, and anti-thrombotic effects.

Anti-platelet and Anti-thrombotic Effects

Plaque rupture and subsequent thrombosis are the proximate causes of most acute coronary syndromes. This compound exerts anti-platelet effects by competing with arachidonic acid in the platelet membrane. This leads to the production of thromboxane (B8750289) A3, which has weaker pro-aggregatory effects compared to the potent platelet aggregator thromboxane A2, derived from AA.[3] This shift in thromboxane balance contributes to a reduced propensity for thrombus formation.

Clinical Evidence: Plaque Imaging Trials

Two key clinical trials, EVAPORATE and CHERRY, have provided direct evidence of this compound's beneficial effects on coronary plaque composition and volume.

The EVAPORATE Trial

The "Effect of Vascepa on Improving Coronary Atherosclerosis in People With High Triglycerides Taking Statin Therapy" (EVAPORATE) trial was a randomized, double-blind, placebo-controlled study that utilized coronary computed tomography angiography (CCTA) to assess changes in plaque volume and composition.[9]

Table 1: Key Quantitative Outcomes of the EVAPORATE Trial [9][10]

| Plaque Parameter | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value |

| Low-Attenuation Plaque Volume | -17% | +109% | 0.0061 |

| Total Plaque Volume | -9% | +11% | 0.0019 |

| Total Non-Calcified Plaque Volume | -19% | +9% | 0.0005 |

| Fibrofatty Plaque Volume | -34% | +32% | 0.0002 |

| Fibrous Plaque Volume | -20% | +1% | 0.0028 |

| Calcified Plaque Volume | -1% | +15% | 0.0531 |

The CHERRY Trial

The "Combination therapy of eicosapentaenoic acid and pitavastatin (B1663618) for coronary plaque regression evaluated by integrated backscatter intravascular ultrasonography" (CHERRY) study was a randomized trial that employed integrated backscatter intravascular ultrasound (IB-IVUS) to evaluate changes in plaque characteristics.[11]

Table 2: Key Quantitative Outcomes of the CHERRY Trial [12]

| Plaque Parameter | Pitavastatin + EPA Group (Change from Baseline) | Pitavastatin Alone Group (Change from Baseline) | p-value |

| Total Atheroma Volume | Greater Reduction | Lesser Reduction | Significant |

| Lipid Volume | Significant Decrease | No Significant Change | <0.05 |

Experimental Protocols

EVAPORATE Trial Methodology

-

Study Design: Randomized, double-blind, placebo-controlled trial.[9]

-

Participants: 80 patients with established coronary atherosclerosis (at least one stenosis of ≥20% on CCTA), on stable statin therapy, with fasting triglycerides between 135 and 499 mg/dL, and LDL-C between 40 and 115 mg/dL.[10]

-

Intervention: 4 grams of this compound per day or matching placebo.[10]

-

Imaging Modality: Serial coronary computed tomography angiography (CCTA) performed at baseline, 9 months, and 18 months.[9]

-

Primary Endpoint: Change in low-attenuation plaque volume at 18 months.[9]

Caption: Workflow of the EVAPORATE clinical trial.

CHERRY Trial Methodology

-

Study Design: Randomized, open-label, parallel-group trial.[11]

-

Participants: 193 patients with coronary heart disease who had undergone percutaneous coronary intervention (PCI).[12]

-

Intervention: Pitavastatin (4 mg/day) plus eicosapentaenoic acid (1800 mg/day) or pitavastatin (4 mg/day) alone.[12]

-

Imaging Modality: Integrated backscatter intravascular ultrasound (IB-IVUS) performed at baseline and after 6-8 months of follow-up.[11]

-

Primary Endpoint: Change in coronary plaque tissue characteristics as evaluated by IB-IVUS.[11]

Caption: Workflow of the CHERRY clinical trial.

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through several key signaling pathways.

Caption: this compound's competitive inhibition of arachidonic acid pathways.

Conclusion

The available evidence strongly supports a significant role for this compound in the stabilization and regression of atherosclerotic plaque. Its pleiotropic effects, extending beyond lipid lowering to encompass potent anti-inflammatory, endothelial-protective, and anti-thrombotic actions, provide a compelling mechanistic basis for the observed cardiovascular benefits. The quantitative data from imaging trials like EVAPORATE and CHERRY offer direct evidence of its impact on plaque morphology and composition. For researchers and drug development professionals, this compound serves as a prime example of a therapy that targets multiple facets of the complex pathophysiology of atherosclerosis, offering a promising avenue for further investigation and the development of novel cardiovascular therapeutics. Future research should continue to elucidate the intricate molecular pathways influenced by this compound and explore its potential in a broader range of patient populations at high cardiovascular risk.

References

- 1. repo.dma.dp.ua [repo.dma.dp.ua]

- 2. Animal Models of Atherosclerosis [ouci.dntb.gov.ua]

- 3. Clinical results and mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of arachidonic and eicosapentaenoic acid metabolism on RAW 264.7 macrophage proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fish Oil Increases Specialized Pro-resolving Lipid Mediators in PAD (The OMEGA-PAD II Trial) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly Purified Eicosapentaenoic Acid Alleviates the Inflammatory Response and Oxidative Stress in Macrophages during Atherosclerosis via the miR-1a-3p/sFRP1/Wnt/PCP-JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: Eicosapentaenoic acid concentration and triglyceride-lowering effects across clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Critical Review of this compound in Cardiovascular Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of this compound on progression of coronary atherosclerosis in patients with elevated triglycerides on statin therapy: final results of the EVAPORATE trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of this compound on Progression of Coronary Atherosclerosis in Patients With Elevated Triglycerides on Statin Therapy - American College of Cardiology [acc.org]

- 11. Combination therapy of eicosapentaenoic acid and pitavastatin for coronary plaque regression evaluated by integrated backscatter intravascular ultrasonography (CHERRY study)-rationale and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A randomized controlled trial of eicosapentaenoic acid in patients with coronary heart disease on statins - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pleiotropic Landscape of Icosapent Ethyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icosapent ethyl (IPE), a high-purity ethyl ester of eicosapentaenoic acid (EPA), has emerged as a critical therapeutic agent in cardiovascular risk reduction. While its triglyceride-lowering effects are well-established, a significant body of evidence now points towards a spectrum of pleiotropic effects that contribute to its clinical benefits. These effects extend beyond lipid modulation to encompass anti-inflammatory, anti-thrombotic, and endothelial function-enhancing properties. This technical guide provides an in-depth exploration of these multifaceted mechanisms, presenting key quantitative data from pivotal clinical trials, detailed experimental protocols for assessing its effects, and visual representations of the underlying signaling pathways and workflows.

Quantitative Data from Key Clinical Trials

The clinical efficacy of this compound in reducing cardiovascular events is supported by robust data from landmark trials. The following tables summarize the key quantitative outcomes from the REDUCE-IT, EVAPORATE, MARINE, and ANCHOR studies.

Table 1: Cardiovascular Event Reduction with this compound (REDUCE-IT Trial)

| Endpoint | This compound Group | Placebo Group | Hazard Ratio (95% CI) | P-value |

| Primary Composite Endpoint (CV death, nonfatal MI, nonfatal stroke, coronary revascularization, or unstable angina) | 17.2% | 22.0% | 0.75 (0.68–0.83) | <0.001 |

| Key Secondary Composite Endpoint (CV death, nonfatal MI, or nonfatal stroke) | 13.4% | 16.9% | 0.77 (0.69–0.86) | <0.001 |

Data from the Reduction of Cardiovascular Events with this compound–Intervention Trial (REDUCE-IT).[1]

Table 2: Effect of this compound on Coronary Atherosclerosis (EVAPORATE Trial)

| Plaque Volume Parameter (Change from Baseline) | This compound Group | Placebo Group | P-value |

| Low-Attenuation Plaque Volume | Regression | Progression | <0.01 |

| Fibrous Plaque Volume | Regression | Progression | 0.011 |

| Calcified Plaque Volume | No significant change | Progression | 0.001 |

Data from the Effect of Vascepa on Improving Coronary Atherosclerosis in People with High Triglycerides Taking Statin Therapy (EVAPORATE) trial.[2][3]

Table 3: Impact of this compound on Inflammatory Markers (MARINE and ANCHOR Trials)

| Inflammatory Marker | Trial | This compound 4 g/day (Median Placebo-Adjusted % Change) | P-value |

| High-Sensitivity C-Reactive Protein (hsCRP) | MARINE | -36% | <0.01 |

| ANCHOR | -22% | <0.001 | |

| Oxidized Low-Density Lipoprotein (Ox-LDL) | ANCHOR | -13% | <0.0001 |

| Lipoprotein-associated Phospholipase A2 (Lp-PLA2) | MARINE | -14% | <0.001 |

| ANCHOR | -19% | <0.0001 |

Data from the MARINE and ANCHOR studies.[4][5]

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by influencing several key signaling pathways involved in inflammation, thrombosis, and endothelial function.

Caption: Signaling pathways modulated by this compound.

Detailed Experimental Protocols

To facilitate further research and standardized assessment of the pleiotropic effects of this compound, this section provides detailed methodologies for key experiments.

Assessment of Platelet Aggregation: Light Transmission Aggregometry (LTA)

This protocol outlines the standardized method for evaluating the in vitro effect of this compound on platelet aggregation.

a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Blood Collection: Draw whole blood from consenting, healthy donors (who have abstained from antiplatelet medications for at least two weeks) into tubes containing 3.2% sodium citrate (B86180) (9 parts blood to 1 part citrate).

-

PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off. This separates the blood into layers. Carefully aspirate the upper, yellowish PRP layer.

-

PPP Preparation: To obtain PPP, centrifuge the remaining blood sample at a higher speed (e.g., 2000 x g) for 10-15 minutes. The supernatant is the PPP.

b. Light Transmission Aggregometry Procedure:

-

Instrument Setup: Warm up the light transmission aggregometer to 37°C.

-

Baseline Calibration: Use PPP to set the 100% aggregation (100% light transmission) baseline and PRP to set the 0% aggregation (0% light transmission) baseline.

-

Incubation: Pipette PRP into pre-warmed aggregometer cuvettes containing a stir bar. Add the test compound (this compound or vehicle control) and incubate for a specified time (e.g., 5-10 minutes) at 37°C with gentle stirring.

-

Induction of Aggregation: Add a platelet agonist (e.g., ADP, collagen, or arachidonic acid) to the cuvette to induce aggregation.

-

Data Recording: Immediately record the change in light transmission for a set period (e.g., 5-10 minutes). The extent of aggregation is quantified as the maximum percentage change in light transmission.

Caption: Workflow for in vitro platelet aggregation assay.

Assessment of Endothelial Function: Flow-Mediated Dilation (FMD)

This non-invasive ultrasound-based technique is the gold standard for assessing endothelium-dependent vasodilation.

a. Patient Preparation:

-

Patients should fast for at least 8-12 hours before the measurement.

-

Abstain from caffeine, alcohol, and smoking for at least 12 hours.

-

Avoid vigorous exercise on the day of the measurement.

-

The measurement should be performed in a quiet, temperature-controlled room.

b. FMD Procedure:

-

Baseline Imaging: The patient lies supine. The brachial artery is imaged in the longitudinal plane using a high-resolution ultrasound system with a linear array transducer. Baseline artery diameter is recorded.

-

Reactive Hyperemia Induction: A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to a suprasystolic pressure (typically 200-300 mmHg) for 5 minutes to induce ischemia.

-

Post-Occlusion Imaging: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia). Continuous imaging of the brachial artery is performed for at least 3 minutes post-deflation.

-

Data Analysis: The FMD is calculated as the maximum percentage increase in the brachial artery diameter from the baseline measurement.

Caption: Workflow for flow-mediated dilation assessment.

Quantification of Plasma Eicosapentaenoic Acid (EPA) Levels

This protocol describes a common method for measuring total EPA concentrations in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Sample Preparation:

-

Hydrolysis: Plasma samples are subjected to alkaline hydrolysis to release free and esterified EPA.

-

Extraction: The hydrolyzed sample is acidified, and fatty acids are extracted using a suitable organic solvent (e.g., hexane).

-

Derivatization (Optional but common): The extracted fatty acids are often converted to their methyl ester derivatives to improve chromatographic separation and detection.

-

Reconstitution: The final extract is dried and reconstituted in a solvent compatible with the LC-MS/MS system.

b. LC-MS/MS Analysis:

-

Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 column to separate EPA from other fatty acids.

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. EPA is quantified using multiple reaction monitoring (MRM) by selecting a specific precursor ion and a characteristic product ion.

-

Quantification: The concentration of EPA in the sample is determined by comparing its peak area to that of a known concentration of an internal standard (e.g., deuterated EPA).

Measurement of Oxidized LDL (Ox-LDL) and Lipoprotein-associated Phospholipase A2 (Lp-PLA2)

a. Oxidized LDL (Ox-LDL):

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method.

-

Principle: A microtiter plate is coated with a monoclonal antibody specific for an epitope on oxidized apolipoprotein B. The plasma sample is added, and any Ox-LDL binds to the antibody. A second, enzyme-conjugated antibody is then added, which binds to the captured Ox-LDL. A substrate is added that is converted by the enzyme into a colored product. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of Ox-LDL in the sample.

b. Lipoprotein-associated Phospholipase A2 (Lp-PLA2):

-

Method: Both activity assays and immunoassays (ELISA) are available.

-

Activity Assay Principle: A colorimetric enzymatic assay is frequently used. A synthetic substrate that mimics the natural substrate of Lp-PLA2 is incubated with the plasma sample. The enzyme hydrolyzes the substrate, releasing a chromogenic product. The rate of color development is measured kinetically and is proportional to the Lp-PLA2 activity.

-

Immunoassay (ELISA) Principle: Similar to the Ox-LDL ELISA, this method quantifies the mass of the Lp-PLA2 protein using specific capture and detection antibodies.

Immunofluorescence Staining of Inflammatory Markers in Atherosclerotic Plaques

This protocol provides a general framework for the detection of inflammatory cells (e.g., macrophages) in atherosclerotic plaque sections.

a. Tissue Preparation:

-

Tissue Fixation and Embedding: Aortic or coronary artery sections are fixed (e.g., in 4% paraformaldehyde), and then either embedded in paraffin (B1166041) or snap-frozen in optimal cutting temperature (OCT) compound.

-

Sectioning: Thin sections (e.g., 5-10 µm) are cut using a microtome or cryostat and mounted on microscope slides.

b. Immunofluorescence Staining:

-

Antigen Retrieval (for paraffin sections): Sections are deparaffinized, rehydrated, and subjected to heat-induced or enzymatic antigen retrieval to unmask the target epitopes.

-

Blocking: Sections are incubated with a blocking solution (e.g., normal serum from the species of the secondary antibody) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for the inflammatory marker of interest (e.g., anti-CD68 for macrophages).

-

Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody that recognizes the primary antibody is applied.

-

Counterstaining and Mounting: Nuclei are often counterstained with a fluorescent dye like DAPI. The slides are then mounted with an anti-fade mounting medium.

-

Imaging: The stained sections are visualized using a fluorescence microscope, and the intensity and distribution of the fluorescent signal are analyzed.

Conclusion

The therapeutic benefits of this compound in the realm of cardiovascular disease are increasingly understood to be a consequence of its diverse, pleiotropic effects. Beyond its impact on triglyceride levels, IPE actively modulates key pathways involved in inflammation, thrombosis, and endothelial homeostasis. The quantitative data from pivotal trials underscore the clinical significance of these effects, demonstrating a substantial reduction in cardiovascular events and a favorable impact on the progression of atherosclerosis. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the multifaceted mechanisms of this compound and the development of novel therapeutic strategies targeting these pathways. The continued exploration of its pleiotropic properties will undoubtedly further solidify the role of this compound as a cornerstone of cardiovascular risk reduction therapy.

References

- 1. Clinical results and mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of this compound on progression of coronary atherosclerosis in patients with elevated triglycerides on statin therapy: final results of the EVAPORATE trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound on progression of coronary atherosclerosis in patients with elevated triglycerides on statin therapy: a prospective, placebo-controlled randomized trial (EVAPORATE): interim results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Pure Ethyl Ester of Eicosapentaenoic Acid: Effects on Circulating Markers of Inflammation from the MARINE and ANCHOR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a pure ethyl ester of eicosapentaenoic acid: effects on circulating markers of inflammation from the MARINE and ANCHOR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Icosapent Ethyl and Its Impact on Oxidative Stress Markers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icosapent ethyl (IPE), a highly purified ethyl ester of eicosapentaenoic acid (EPA), has demonstrated significant cardiovascular risk reduction in landmark clinical trials such as REDUCE-IT.[1][2] While its triglyceride-lowering effects are well-established, a growing body of evidence suggests that the clinical benefits of IPE extend beyond lipid modulation and involve pleiotropic mechanisms, including the attenuation of oxidative stress.[3][4] Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key pathological driver in the development and progression of atherosclerotic cardiovascular disease. This technical guide provides an in-depth analysis of the current evidence regarding this compound's impact on key oxidative stress markers, detailing the quantitative changes observed in clinical studies, the experimental protocols used for their measurement, and the underlying signaling pathways involved.

Quantitative Impact of this compound on Oxidative Stress Markers

This compound has been shown to modulate several key markers of oxidative stress and inflammation. The following tables summarize the quantitative data from major clinical trials.

Table 1: Effect of this compound on Oxidized Low-Density Lipoprotein (Ox-LDL)

| Study | Treatment Group | N | Baseline (Median) | Change from Baseline (Median %) | p-value vs. Placebo |

| ANCHOR | IPE 4 g/day | 165 | 66.3 U/L | -13% | < 0.0001 |

| Placebo | 165 | 67.9 U/L | +2.9% | ||

| ANCHOR (hsCRP ≥2 mg/L Subgroup) | IPE 4 g/day | 126 | Not Reported | Significantly decreased | <0.0001 |

| Placebo | 120 | Not Reported | Not Reported |

Data from the ANCHOR study demonstrates a statistically significant reduction in Ox-LDL levels with 4 g/day of this compound in patients with mixed dyslipidemia on statin therapy.[5]

Table 2: Effect of this compound on Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

| Study | Treatment Group | N | Baseline (Median) | Change from Baseline (Median %) | p-value vs. Placebo |

| MARINE | IPE 4 g/day | 76 | 179.8 ng/mL | -14% | < 0.001 |

| Placebo | 75 | 185.7 ng/mL | +1.1% | ||

| ANCHOR | IPE 4 g/day | 231 | 184.0 ng/mL | -19% | < 0.0001 |

| IPE 2 g/day | 235 | 181.0 ng/mL | -8% | < 0.0001 | |

| Placebo | 236 | 182.0 ng/mL | +1.6% | ||

| ANCHOR (hsCRP ≥2 mg/L Subgroup) | IPE 4 g/day | 126 | Not Reported | Significantly decreased | 0.0003 |

| Placebo | 120 | Not Reported | Not Reported |

Data from the MARINE and ANCHOR studies show a consistent and dose-dependent reduction in Lp-PLA2, an enzyme involved in vascular inflammation and the generation of pro-oxidative molecules, with this compound treatment.[5][6]

Table 3: Effects of Eicosapentaenoic Acid (EPA) on Other Markers of Oxidative Stress (Preclinical and Purified EPA Studies)

| Marker | Study Type | Model/Population | Treatment | Key Findings |

| Malondialdehyde (MDA) | In vitro | Human Lipoproteins | EPA (50 µM) | Inhibited copper-induced MDA formation in Lp(a) and LDL fractions.[7] |

| Preclinical | Rat model of myocardial infarction | This compound | Blunted the increase in oxidative-nitrosative stress.[8] | |

| Superoxide Dismutase (SOD) | In vitro | Human Endothelial Cells | EPA | Modulated proteins related to SOD in response to IL-6.[9] |

| Glutathione Peroxidase (GPx) | Preclinical | Rat model of metabolic syndrome | Purified EPA | Increased GPx activity. |

| Reactive Oxygen Species (ROS) | In vitro | Human Bronchial Epithelial Cells | EPA (5 µM) | Prevented cigarette smoke extract-induced increases in intracellular ROS.[10] |

| In vitro | Human Astrocytes | EPA (3 µM) | Countered H2O2-induced ROS production.[5] |

Note: While preclinical and in vitro studies with purified EPA suggest a beneficial effect on a broader range of oxidative stress markers, quantitative data from clinical trials directly investigating the impact of this compound on MDA, SOD, and GPx in humans is currently limited.

Signaling Pathways Modulated by this compound

This compound, through its active metabolite EPA, influences several signaling pathways involved in the regulation of oxidative stress and inflammation.

G Protein-Coupled Receptor 120 (GPR120) Signaling

EPA is a known agonist for GPR120, a receptor expressed on various cell types, including macrophages. Activation of GPR120 by EPA initiates a signaling cascade that ultimately leads to the inhibition of pro-inflammatory and pro-oxidative pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. supplementation increased plasma: Topics by Science.gov [science.gov]

- 3. sochob.cl [sochob.cl]

- 4. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

Investigating the bioavailability of different icosapent ethyl formulations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the bioavailability of different icosapent ethyl formulations, providing a comprehensive overview for researchers, scientists, and drug development professionals. This compound, a highly purified ethyl ester of eicosapentaenoic acid (EPA), has garnered significant attention for its role in cardiovascular risk reduction.[1][2][3] Understanding the bioavailability of its various formulations is crucial for optimizing therapeutic outcomes. This guide delves into the comparative pharmacokinetics of ethyl ester versus free fatty acid forms, details the experimental protocols for their assessment, and visualizes the key signaling pathways and experimental workflows.

Comparative Bioavailability of this compound Formulations

The bioavailability of this compound is significantly influenced by its chemical form, with the most common formulations being the ethyl ester (EE) and the free fatty acid (FFA). This compound itself is an ethyl ester of EPA.[1] After oral administration, this compound is de-esterified to release EPA, which is then absorbed.[4] The efficiency of this process can be affected by factors such as the presence of dietary fat.

Clinical studies have demonstrated that FFA formulations of omega-3 fatty acids, including EPA, exhibit greater bioavailability compared to EE formulations, particularly under low-fat conditions.[5] This is attributed to the fact that the absorption of ethyl esters is dependent on the activity of pancreatic lipase, which is stimulated by fat intake. Free fatty acid forms, on the other hand, do not require this enzymatic hydrolysis for absorption.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters from clinical studies comparing different formulations of this compound.

Table 1: Pharmacokinetic Parameters of this compound (Ethyl Ester) - 4 g/day

| Parameter | Value | Study Population | Reference |

| Mean Peak Plasma Concentration (Cmax) | 366 µg/mL | Healthy Subjects | [6] |

| Time to Peak Concentration (Tmax) | ~5 hours | Healthy Subjects | [6] |

| Mean Elimination Half-life (T½) | 79 (± 47) hours | Healthy Subjects | [6] |

| Mean Apparent Total Plasma Clearance | 757 (± 283) mL/h | Healthy Subjects | [6] |

| Mean Apparent Volume of Distribution | 82 (± 56) L | Healthy Subjects | [6] |

Table 2: Comparative Bioavailability of EPA from Free Fatty Acid (FFA) vs. Ethyl Ester (EE) Formulations

| Formulation | Dose | Condition | Key Finding | Reference |

| Omega-3 Carboxylic Acids (FFA) | 4 g/day | Low-fat diet | Similar EPA exposure (AUC) to IPE 4 g/day , despite containing about half the amount of EPA. | [5] |

| EPA+DPA-FFA (MAT9001) | Not specified | Twice daily with meals | Significantly higher plasma EPA concentrations compared to EPA-EE. | [7] |

| Monoacylglyceride (MAG) n-3 FA | Not specified | Not specified | Higher plasma concentration of EPA compared to the EE form. | [8] |

Experimental Protocols

The accurate determination of this compound's bioavailability relies on robust experimental protocols. The following sections detail the methodologies for a typical pharmacokinetic study and the subsequent bioanalytical quantification of EPA in plasma.

Pharmacokinetic Study Design

A standard pharmacokinetic study for an oral drug like this compound generally follows the workflow illustrated below.

A typical study involves the following key steps:

-

Subject Recruitment and Screening: Healthy volunteers are screened for inclusion and exclusion criteria.

-

Dosing: Subjects are administered a single or multiple doses of the this compound formulation.

-

Blood Sampling: Blood samples are collected at predetermined time points before and after dosing.

-

Sample Processing: Plasma and/or red blood cells are separated from whole blood and stored, typically at -80°C, until analysis.

-

Bioanalysis: The concentration of EPA in the plasma or red blood cells is quantified using a validated analytical method.

-

Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, AUC, and half-life.

Bioanalytical Method: LC-MS/MS for EPA Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of EPA in biological matrices due to its high sensitivity and specificity.

1. Sample Preparation:

-

Lipid Extraction: Aliquots of plasma (e.g., 100 µL) are mixed with an internal standard (e.g., deuterated EPA). Lipids are then extracted using a solvent mixture such as hexane/isopropanol.[9]

-

Hydrolysis (for total EPA): To measure total EPA (free and esterified), the lipid extract undergoes alkaline hydrolysis (e.g., with potassium hydroxide) to release EPA from its esterified forms.[9]

-

Protein Precipitation: An alternative and simpler method involves protein precipitation with a solvent like acetonitrile (B52724) to extract free EPA and acylcarnitines.[10]

2. Chromatographic Separation:

-

A reversed-phase C18 column is commonly used for the separation of fatty acids.[9][10]

-